1-Methyl-1,4-diazepan-6-ol dihydrochloride

Description

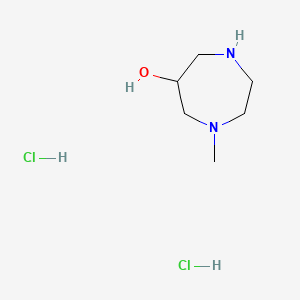

1-Methyl-1,4-diazepan-6-ol dihydrochloride (CAS: 1951445-01-4) is a bicyclic amine hydrochloride salt with the molecular formula C₅H₁₄Cl₂N₂O and a molecular weight of 189.08 g/mol . Its structure features a seven-membered diazepane ring with a hydroxyl group at position 6 and a methyl group at position 1. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research due to its reactive amine and hydroxyl groups, which enable diverse functionalizations .

Properties

Molecular Formula |

C6H16Cl2N2O |

|---|---|

Molecular Weight |

203.11 g/mol |

IUPAC Name |

1-methyl-1,4-diazepan-6-ol;dihydrochloride |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-4-6(9)5-8;;/h6-7,9H,2-5H2,1H3;2*1H |

InChI Key |

NLHDTMZHIFVPCK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC(C1)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-1,4-diazepan-6-ol dihydrochloride typically involves the reaction of 1,4-diazepane with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-1,4-diazepan-6-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can undergo hydrolysis, leading to the formation of 1-Methyl-1,4-diazepan-6-ol and hydrochloric acid.

Scientific Research Applications

1-Methyl-1,4-diazepan-6-ol dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

6-Methyl-1,4-diazepan-6-ol Dihydrochloride

6-Methyl-1,4-diazepan-5-one Hydrochloride

6-(Methoxymethyl)-1-methyl-1,4-diazepane Dihydrochloride

1,4-Diazepan-6-one Dihydrochloride

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane Dihydrochloride

- Molecular Formula : C₁₃H₁₉Cl₃N₄

- Key Differences : Incorporation of a chloroimidazopyridine moiety adds aromaticity and bulkiness. Such derivatives are often explored for receptor-targeted therapies due to their planar aromatic systems .

Data Table: Structural and Functional Comparison

Key Research Findings

- Reactivity : The hydroxyl group in this compound enables facile acylation, while its methyl group restricts conformational flexibility compared to unmethylated analogs .

- Biological Activity : Derivatives with aromatic substituents (e.g., imidazopyridine in ) show higher affinity for CNS targets due to π-π stacking interactions .

- Solubility : Ketone-containing analogs (e.g., 1,4-diazepan-6-one dihydrochloride) exhibit lower aqueous solubility than hydroxylated counterparts, impacting formulation strategies .

Biological Activity

1-Methyl-1,4-diazepan-6-ol dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered diazepane ring with a hydroxyl group and a methyl substituent. Its molecular formula contributes to its unique chemical behavior, which influences its biological activity. The compound is synthesized through the reaction of 1,4-diazepane with methylating agents like methyl iodide in the presence of sodium hydroxide, utilizing nucleophilic substitution methods to yield high-purity products .

Research indicates that 1-Methyl-1,4-diazepan-6-ol may act as an inhibitor or activator of specific molecular targets, modulating their activity and influencing various biochemical pathways. Its interactions with biological receptors and enzymes are crucial for understanding its therapeutic potential. This compound may bind to specific receptors or enzymes, leading to modulation of their functions .

Biological Activity

The biological activities of this compound include:

- Enzyme Modulation : The compound has been studied for its effects on various enzymes, potentially acting as an inhibitor or activator.

- Pharmacological Applications : Its unique structure suggests potential applications in pharmacology, particularly in developing drugs targeting neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Diazepan-6-ol | Lacks the methyl group | Different chemical and biological properties |

| 1-Benzyl-1,4-diazepan-6-ol | Contains a benzyl group | Altered pharmacological profile |

| 1,4-Oxazepan-6-ol | Contains an oxygen atom in the ring | Significantly different chemical behavior |

The structural differences impart distinct chemical properties and potential applications in scientific research and industry .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound in various fields:

- Neuropharmacology : Research indicates that compounds similar to 1-Methyl-1,4-diazepan-6-ol can influence GABA_A receptor activity. For instance, diazepam's binding to GABA_A receptors demonstrates how diazepine derivatives can modulate neurotransmission .

- Therapeutic Potential : Investigations into the therapeutic uses of diazepane derivatives have shown promise in treating anxiety and other neurological disorders. The modulation of neurotransmitter systems through these compounds presents opportunities for developing new treatments .

- Drug Delivery Systems : Recent advancements in drug delivery systems utilizing nanoparticles have been explored for enhancing the bioavailability of compounds like 1-Methyl-1,4-diazepan-6-ol. Studies have shown that liposomal formulations can improve drug stability and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.